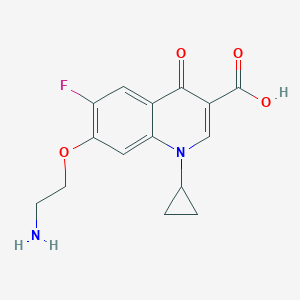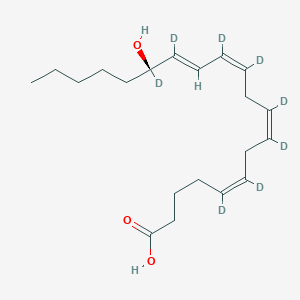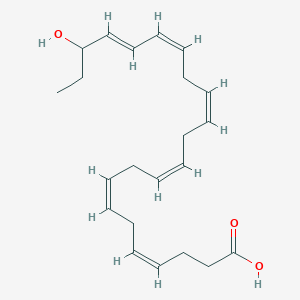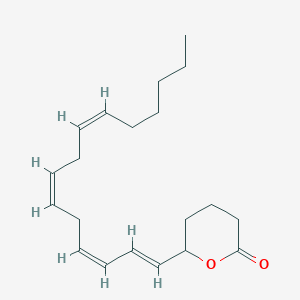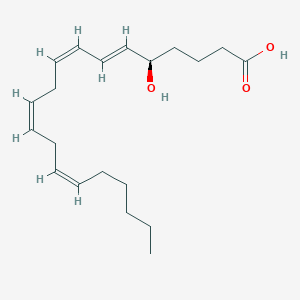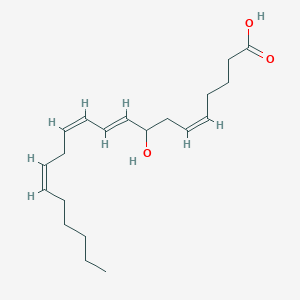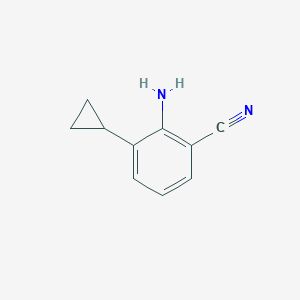
11S-hydroxy-12E,14Z-eicosadienoic acid
Übersicht
Beschreibung
“11S-hydroxy-12E,14Z-eicosadienoic acid”, also known as “(11S,12E,14Z)-11-Hydroxy-12,14-eicosadienoic acid” is a product in the category of Fatty Acids (FA) with Hydroxy (OH) . It has a molecular formula of C20H36O3 and a molecular weight of 324.5 .
Molecular Structure Analysis
The molecular structure of “11S-hydroxy-12E,14Z-eicosadienoic acid” can be represented by the following SMILES string:C(CC@H/C=C/C=C\\CCCCC)CCCCCCCC(=O)O . This represents the connectivity of atoms in the molecule but does not provide information about its 3D structure. Physical And Chemical Properties Analysis
“11S-hydroxy-12E,14Z-eicosadienoic acid” is a solid at room temperature . It has a molecular formula of C20H36O3 and a molecular weight of 324.5 .Wissenschaftliche Forschungsanwendungen
Oxygenation and Metabolism in Biological Systems :
- Oliw et al. (1993) found that 11S-hydroxy-12E,14Z-eicosadienoic acid undergoes oxygenation by prostaglandin endoperoxide synthase and cytochrome P450 monooxygenase, leading to the formation of several metabolites, including 11-hydroxyeicosatrienoic acid and epoxy-hydroxy acids, indicating its role in oxylipin formation and prostaglandin biosynthesis (Oliw, Hörnsten, Sprecher, & Hamberg, 1993).
Synthesis and Structural Identification :
- Zamboni, Milette, & Rokach (1984) achieved the first stereospecific synthesis of 11S,12S-oxido 5Z, 7E, 9E, 14Z-eicosatetraenoic acid, which is structurally related to 11S-hydroxy-12E,14Z-eicosadienoic acid, highlighting advancements in the synthesis of complex eicosanoids (Zamboni, Milette, & Rokach, 1984).
Biological Activity in Platelets and Human Skin :
- Westlund et al. (1991) investigated 11,12-dihydroxyeicosatetraenoic acids, closely related to 11S-hydroxy-12E,14Z-eicosadienoic acid, in human platelets and found significant implications for their role in biological processes and potential therapeutic applications (Westlund, Palmblad, Falck, & Lumin, 1991).
- Bayer, Mosandl, & Thaçi (2005) conducted enantioselective analysis of polyunsaturated hydroxy fatty acids in psoriatic skin scales, which included derivatives of eicosadienoic acid, to understand their role in the pathogenesis of skin conditions (Bayer, Mosandl, & Thaçi, 2005).
Role in Marine Organisms :
- D’Auria et al. (1988) reported the occurrence of hydroxyeicosatetraenoic acids, similar to 11S-hydroxy-12E,14Z-eicosadienoic acid, in marine organisms like the starfish, indicating its potential ecological and physiological importance (D’Auria, Minale, Riccio, & Uriarte, 1988).
Wirkmechanismus
Target of Action
The primary target of 11S-HEDE is cyclooxygenase (COX) . COX is an enzyme that plays a crucial role in the conversion of arachidonic acid to prostaglandins and other eicosanoids, which are lipid compounds that have diverse functions in inflammation and other physiological processes .
Mode of Action
11S-HEDE is formed from eicosadienoic acid by the action of COX and in macrophages . It interacts with its target, COX, leading to the production of various eicosanoids . These eicosanoids then exert their effects on various physiological processes.
Biochemical Pathways
The formation of 11S-HEDE is part of the lipoxygenase metabolic pathway . This pathway involves the metabolism of polyunsaturated fatty acids by mouse peritoneal macrophages . The products of this pathway, including 11S-HEDE, have various roles in inflammation and other physiological processes.
Eigenschaften
IUPAC Name |
(11S,12E,14Z)-11-hydroxyicosa-12,14-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O3/c1-2-3-4-5-7-10-13-16-19(21)17-14-11-8-6-9-12-15-18-20(22)23/h7,10,13,16,19,21H,2-6,8-9,11-12,14-15,17-18H2,1H3,(H,22,23)/b10-7-,16-13+/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDMIRVFIVOGVIC-HVLYWLSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=CC(CCCCCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C=C\[C@H](CCCCCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11S-hydroxy-12E,14Z-eicosadienoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




